molecular formula C23H19FN4OS B11981694 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B11981694
M. Wt: 418.5 g/mol
InChI Key: WOEYBWLDXXXKMM-AFUMVMLFSA-N
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Description

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core, a thioether linkage, and a hydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 1-benzyl-1H-benzimidazole-2-thiol, which is then reacted with an appropriate aldehyde, such as 3-fluorobenzaldehyde, under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of high-purity reagents and controlled reaction conditions, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrazides.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole and hydrazide moieties. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its interactions with certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H19FN4OS

Molecular Weight

418.5 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H19FN4OS/c24-19-10-6-9-18(13-19)14-25-27-22(29)16-30-23-26-20-11-4-5-12-21(20)28(23)15-17-7-2-1-3-8-17/h1-14H,15-16H2,(H,27,29)/b25-14+

InChI Key

WOEYBWLDXXXKMM-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=CC=C4)F

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=CC=C4)F

Origin of Product

United States

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